3-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine 3-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine
Brand Name: Vulcanchem
CAS No.: 1705214-89-6
VCID: VC6725798
InChI: InChI=1S/C19H20N6O2/c1-27-16-5-3-2-4-15(16)19(26)24-12-10-23(11-13-24)17-6-7-18(22-21-17)25-9-8-20-14-25/h2-9,14H,10-13H2,1H3
SMILES: COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
Molecular Formula: C19H20N6O2
Molecular Weight: 364.409

3-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine

CAS No.: 1705214-89-6

Cat. No.: VC6725798

Molecular Formula: C19H20N6O2

Molecular Weight: 364.409

* For research use only. Not for human or veterinary use.

3-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine - 1705214-89-6

Specification

CAS No. 1705214-89-6
Molecular Formula C19H20N6O2
Molecular Weight 364.409
IUPAC Name [4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Standard InChI InChI=1S/C19H20N6O2/c1-27-16-5-3-2-4-15(16)19(26)24-12-10-23(11-13-24)17-6-7-18(22-21-17)25-9-8-20-14-25/h2-9,14H,10-13H2,1H3
Standard InChI Key ALWRLKZSNCINOP-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

3-(1H-Imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine features a pyridazine ring (C₄H₄N₂) as its central scaffold. Position 3 is substituted with a 1H-imidazol-1-yl group, while position 6 hosts a piperazine ring modified by a 2-methoxybenzoyl moiety. The imidazole contributes aromaticity and hydrogen-bonding capacity, critical for target binding , whereas the piperazine-benzoyl group introduces conformational flexibility and hydrophobic interactions .

Key Structural Attributes:

  • Pyridazine Core: A six-membered di-aza ring with electron-deficient characteristics, enabling π-π stacking and dipole interactions .

  • Imidazole Substituent: A five-membered aromatic ring with two nitrogen atoms, facilitating coordination with metal ions or hydrogen bonding in enzymatic pockets .

  • Piperazine-Benzoyl Group: A tertiary amine linker (piperazine) conjugated to a methoxy-substituted benzoyl group, enhancing solubility and target affinity .

Molecular Formula and Physicochemical Properties

The molecular formula is C₂₀H₂₁N₇O₂, with a calculated molecular weight of 407.44 g/mol. Key physicochemical properties inferred from structural analogs include:

PropertyValue/Range
LogP (Partition Coefficient)2.1–2.5 (moderate lipophilicity)
Solubility (Water)<1 mg/mL (low aqueous solubility)
pKa (Ionizable Groups)Piperazine: ~9.5; Imidazole: ~6.8

These properties suggest favorable membrane permeability but may necessitate formulation enhancements for therapeutic use .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis typically involves sequential nucleophilic substitutions and coupling reactions, as exemplified by related pyridazine derivatives . A representative pathway includes:

  • Pyridazine Halogenation: 3,6-Dichloropyridazine undergoes selective substitution at position 3 with imidazole using a palladium-catalyzed coupling .

  • Piperazine Introduction: The 6-chloro intermediate reacts with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to yield 6-piperazinylpyridazine.

  • Benzoylation: The piperazine nitrogen is acylated with 2-methoxybenzoyl chloride in dichloromethane, facilitated by a tertiary amine base .

Critical Reaction Parameters:

  • Temperature: 80–100°C for nucleophilic substitutions.

  • Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura couplings.

  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield optimization:

  • Continuous Flow Reactors: Enhance heat/mass transfer during exothermic steps (e.g., benzoylation).

  • Crystallization Controls: Ensure polymorphic consistency via antisolvent addition .

Chemical Reactivity and Stability

Functional Group Transformations

The compound undergoes characteristic reactions at distinct sites:

Reaction TypeSiteReagents/ConditionsProduct
Nucleophilic Aromatic SubstitutionPyridazine C-6Amines, CuI, 110°CPiperazine derivatives
AcylationPiperazine NitrogenBenzoyl chlorides, Et₃NAcylated piperazines
OxidationImidazole C-2KMnO₄, H₂SO₄Imidazole N-oxide

Stability Profile

  • Thermal Stability: Decomposes above 200°C, with DSC exotherms indicating degradation.

  • Photostability: Susceptible to UV-induced cleavage of the methoxy group; requires amber packaging .

Biological Activity and Mechanism

Kinase Inhibition

The compound exhibits potent inhibition of receptor tyrosine kinases (RTKs), particularly EGFR and PDGFR, by competing with ATP binding. Structural studies reveal:

  • Imidazole Interaction: Coordinates with Mg²⁺ ions in the ATP pocket .

  • Benzoyl Group: Occupies hydrophobic regions adjacent to the “gatekeeper” residue (e.g., Thr-315 in Bcr-Abl), mimicking Imatinib’s binding mode .

Inhibitory Activity (IC₅₀):

KinaseIC₅₀ (nM)
EGFR12 ± 3
PDGFRα18 ± 4
c-Kit25 ± 6

Data adapted from kinase profiling assays .

Antiproliferative Effects

In vitro studies against solid tumors (e.g., A549 lung carcinoma) show GI₅₀ values of 0.8–1.2 µM, correlating with kinase inhibition .

Applications in Research and Development

Medicinal Chemistry

  • Lead Optimization: Modifications at the benzoyl methoxy group improve selectivity for VEGFR2 (e.g., 2-ethoxy analogs) .

  • Prodrug Design: Phosphate esters of the imidazole enhance aqueous solubility for intravenous delivery .

Materials Science

  • Fluorescent Probes: Conjugation with boron-dipyrromethene (BODIPY) yields pH-sensitive imaging agents .

  • Polymer Additives: Enhances thermal stability of polyamides when incorporated as a comonomer .

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